8-Chloro-6-fluoro-2-methylquinazolin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7ClFN3 |
|---|---|
Molecular Weight |
211.62 g/mol |
IUPAC Name |
8-chloro-6-fluoro-2-methylquinazolin-4-amine |
InChI |
InChI=1S/C9H7ClFN3/c1-4-13-8-6(9(12)14-4)2-5(11)3-7(8)10/h2-3H,1H3,(H2,12,13,14) |
InChI Key |
VCRIBBHEVLUYOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Cl)F)C(=N1)N |
Origin of Product |
United States |
Preparation Methods
Cyclization and Methyl Group Introduction
Cyclization is achieved under acidic conditions, often using polyphosphoric acid (PPA) or acetic anhydride. For example, heating 2-amino-5-chloro-3-fluorobenzoic acid with acetamide at 120–140°C for 6–8 hours yields 6-fluoro-8-chloro-2-methylquinazolin-4(3H)-one. The methyl group at position 2 originates from the acetamide, with yields reaching 70–85% after recrystallization from ethanol.
Halogenation Strategies
Chlorine and fluorine are introduced either during cyclization (via pre-halogenated starting materials) or post-cyclization. Electrophilic chlorination using phosphorus oxychloride (POCl₃) at 80–100°C for 1.5–2 hours efficiently converts the 4-keto group to 4-chloro, achieving 95–98% conversion. Fluorine is typically retained from the starting material, though electrophilic fluorination with Selectfluor® has been reported in analogous systems.
Amination at Position 4
The 4-chloro intermediate undergoes nucleophilic substitution with aqueous ammonia or ammonium hydroxide under reflux (6–10 hours), yielding the target amine. Yields depend on solvent polarity, with dimethylformamide (DMF) or ethanol providing 80–90% purity after precipitation.
Optimization of Reaction Parameters
Table 1: Impact of Reaction Conditions on Yield and Purity
| Step | Variable Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Cyclization | Temperature | 130°C, 7 hours | +15% |
| Halogenation | POCl₃ Stoichiometry | 1.2 equiv, 90°C | +20% |
| Amination | Solvent | Ethanol/water (3:1) | +12% |
Key findings:
-
Excess POCl₃ (>1.5 equiv) promotes over-chlorination, reducing yield by 25%.
-
Ammonia concentration above 28% accelerates substitution but increases byproduct formation.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
-
Continuous Flow Reactors : Reduce reaction times for cyclization from 8 hours to 2 hours, enhancing throughput.
-
Solvent Recycling : Ethanol recovery systems cut material costs by 30%.
-
Automated pH Control : Maintains amination efficiency (±2% variability) and minimizes manual handling.
Challenges and Mitigation Strategies
-
Regioselectivity in Halogenation
Competing chlorination at position 7 is minimized by using bulky solvents (e.g., tert-butyl alcohol), which sterically hinder undesired sites. -
Byproduct Formation During Amination
Hydrolysis of the 4-chloro intermediate to the 4-keto derivative is suppressed by maintaining anhydrous conditions and rapid ammonia addition. -
Purification Difficulties
Column chromatography (silica gel, ethyl acetate/hexane) resolves co-eluting byproducts, though industrial setups prefer crystallization for scalability.
Case Studies and Recent Advances
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-fluoro-2-methylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can have distinct biological activities and applications .
Scientific Research Applications
Scientific Research Applications
The primary applications of 8-Chloro-6-fluoro-2-methylquinazolin-4-amine are in medicinal chemistry, particularly as an anticancer agent. Below are detailed applications:
Anticancer Activity
Quinazoline derivatives, including this compound, are recognized for their ability to inhibit kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and Aurora A kinase. Studies have demonstrated that these compounds can induce apoptosis in cancer cells and arrest the cell cycle, making them promising candidates for cancer therapies .
Table 1: Kinase Inhibition Activity of Quinazoline Derivatives
| Compound Name | Target Kinase | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | EGFR | <100 | Anticancer |
| 6-Fluoroquinazoline | EGFR | <200 | Anticancer |
| 8-Bromoquinazoline | Aurora A | <150 | Anticancer |
Antimicrobial Properties
Research indicates that quinazoline derivatives exhibit antimicrobial activity against various bacterial strains. The presence of halogen substituents enhances their efficacy by improving solubility and bioavailability. In vitro studies have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 0.046 to 3.11 μM .
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound Name | MIC (µM) | Target Bacteria |
|---|---|---|
| This compound | 0.5 | E. coli |
| 6-Fluoroquinazoline | 0.1 | S. aureus |
| 8-Bromoquinazoline | 0.3 | Pseudomonas aeruginosa |
Case Study 1: Anticancer Mechanisms
A study focused on the optimization of quinazoline derivatives demonstrated that specific substitutions on the triazole ring improved anticancer activity against human cancer cell lines by enhancing cellular uptake and inducing apoptosis . Molecular docking studies indicated strong binding affinities to EGFR, suggesting that modifications could further enhance therapeutic effectiveness.
Case Study 2: Antimicrobial Efficacy
In a comparative study, derivatives of quinazolines were tested against multiple bacterial strains, revealing that compounds with fluorine substitutions exhibited superior antimicrobial properties compared to non-fluorinated analogs . The study highlighted the importance of structural modifications in enhancing biological activity.
Mechanism of Action
The mechanism of action of 8-Chloro-6-fluoro-2-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-methylquinazolin-4-amine
- 8-Chloro-2-methylquinazolin-4-amine
- 6-Chloro-2-methylquinazolin-4-amine
Uniqueness
8-Chloro-6-fluoro-2-methylquinazolin-4-amine is unique due to the presence of both chlorine and fluorine atoms on the quinazoline ring. This combination of substituents can lead to distinct chemical and biological properties compared to other similar compounds .
Biological Activity
8-Chloro-6-fluoro-2-methylquinazolin-4-amine is a heterocyclic compound belonging to the quinazoline family, recognized for its potential biological activities, particularly in oncology. Its unique structure, characterized by a chloro group at the 8-position, a fluoro group at the 6-position, and a methyl group at the 2-position, contributes to its reactivity and biological efficacy. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The chemical formula for this compound is C10H8ClFN2. The presence of halogen substituents enhances its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions. This structural arrangement is crucial for its interaction with biological targets.
Anticancer Properties
Quinazoline derivatives have been extensively studied for their ability to inhibit kinases involved in cancer progression. This compound has shown promising results as an anticancer agent due to its inhibition of key kinases such as the epidermal growth factor receptor (EGFR) and Aurora A kinase.
Table 1: Kinase Inhibition Activity
| Compound Name | IC50 (µM) | Target Kinase |
|---|---|---|
| This compound | TBD | EGFR |
| Compound 6e (related derivative) | 168.78 | Aurora A kinase |
Studies indicate that this compound can induce apoptosis in cancer cells and arrest the cell cycle, making it a candidate for further drug development. For instance, molecular docking studies have predicted favorable binding interactions with EGFR and Aurora A kinase, suggesting that structural modifications could enhance its therapeutic efficacy .
The mechanism of action of this compound involves:
- Kinase Inhibition : The compound binds to specific kinases, inhibiting their activity and disrupting signaling pathways essential for cell proliferation.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, preventing DNA replication and leading to apoptosis.
- Induction of Apoptosis : Flow cytometric analyses have shown increased apoptosis rates in treated cancer cells compared to controls .
Case Studies
Recent studies have highlighted the potential of quinazoline derivatives in cancer therapy:
- Study on Hybrid Analogues : A study evaluated hybrid analogues based on quinazoline scaffolds against various human cancer cell lines. One compound demonstrated significant disruption of microtubules and induced apoptosis in MCF-7 cells .
- Aurora A Kinase Selectivity : Another study focused on structural modifications of quinazoline derivatives to enhance selectivity against Aurora A kinase. The findings suggest that halogen substitutions improve inhibitory activity .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other quinazoline derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 8-Chloro-6-fluoroquinazolin | Chloro and fluoro substituents | Anticancer potential |
| 6-Fluoroquinazoline | Fluorine substituent only | Kinase inhibition |
| 8-Bromoquinazoline | Bromine substituent | Kinase inhibition |
| 2-Methylquinazoline | No halogens | Lower activity |
The unique combination of chloro and fluoro groups in this compound distinguishes it from these similar compounds, potentially enhancing its biological efficacy while providing opportunities for further optimization in drug design.
Q & A
Q. What are the optimal synthetic routes for 8-Chloro-6-fluoro-2-methylquinazolin-4-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution of a 4-chloroquinazoline precursor with an appropriate amine. For example:
Solvent Selection: Use polar aprotic solvents like DMF or DMSO to enhance reactivity .
Catalyst/Base: Employ Hunig’s base (diisopropylethylamine) to neutralize HCl byproducts and drive the reaction forward .
Purification: Utilize column chromatography with gradient elution (e.g., ethyl acetate/hexanes) to isolate the product. Purity can be confirmed via HPLC (>95%) with trifluoroacetic acid as a mobile phase modifier .
Yield Optimization: Microwave-assisted synthesis (e.g., 150°C for 1 hour) improves reaction efficiency in Suzuki-Miyaura cross-coupling steps .
Q. How can researchers characterize the structural and purity profile of this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy: and NMR in DMSO-d or CDCl resolve substituent patterns (e.g., methyl, fluoro, chloro groups) .
- HRMS: Confirm molecular weight (e.g., ESI-MS with <1 ppm error) to validate the empirical formula .
- HPLC/LCMS: Use Agilent systems with diode array detectors and TFA-modified gradients to assess purity and detect trace impurities .
- X-ray Crystallography: For crystalline derivatives, determine bond angles and packing interactions to correlate structure with stability .
Q. What role do the chloro, fluoro, and methyl substituents play in the compound’s reactivity and solubility?
Methodological Answer:
- Chloro/Fluoro Groups: Enhance electrophilicity at the quinazoline core, facilitating nucleophilic attacks. Fluorine improves metabolic stability via C-F bond strength, while chlorine increases lipophilicity .
- Methyl Group: Steric hindrance from the 2-methyl group may reduce unwanted side reactions but could lower solubility. Solubility can be improved using co-solvents like PEG-400 or cyclodextrin inclusion complexes .
Advanced Research Questions
Q. How can computational methods guide target identification and binding affinity predictions for this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CLK1/CDC2-like kinases). Focus on hydrogen bonding with hinge regions and hydrophobic pockets .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in biological targets .
- QSAR Models: Train models using descriptors like LogP, polar surface area, and electronegativity to predict activity against related enzymes .
Q. How can researchers address low solubility or bioavailability in preclinical studies?
Methodological Answer:
- Salt Formation: Screen hydrochloride or mesylate salts to enhance aqueous solubility .
- Nanoformulation: Develop liposomal or polymeric nanoparticles (e.g., PLGA-based) using microfluidics for controlled release .
- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) at the 4-amine position to improve absorption .
Q. How should contradictory activity data across experimental models be analyzed?
Methodological Answer:
- Statistical Design of Experiments (DoE): Use fractional factorial designs to isolate variables (e.g., pH, temperature) causing discrepancies .
- Comparative Studies: Benchmark against structural analogs (e.g., 7-methoxy or 6-nitro derivatives) to identify substituent-specific effects .
- Meta-Analysis: Apply Bayesian statistics to reconcile in vitro (e.g., enzyme inhibition) and in vivo (e.g., murine PK) data .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in quinazoline derivatives?
Methodological Answer:
- Analog Synthesis: Systematically modify substituents (e.g., replace fluoro with trifluoromethyl or methoxy groups) and test against kinase panels .
- Binding Assays: Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify affinity changes .
- Crystallography: Co-crystallize derivatives with target proteins (e.g., EGFR or VEGFR2) to visualize binding modes .
Q. How can AI-driven platforms accelerate the optimization of this compound for therapeutic use?
Methodological Answer:
- Reaction Prediction: Deploy tools like IBM RXN or Chemputer to propose novel synthetic pathways .
- Generative Models: Use GFlowNets or VAEs to design derivatives with optimized LogP and ADMET profiles .
- Automated High-Throughput Screening (HTS): Integrate robotic liquid handlers with AI for rapid iteration of reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
